Dimethyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidin-4-yl)malonate
Description
Dimethyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidin-4-yl)malonate is a pyrimidine-based malonate ester featuring a 1,3-dioxolane substituent. This compound combines the structural rigidity of the pyrimidine ring with the reactivity of the malonate ester group, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its synthesis likely involves nucleophilic substitution or condensation reactions between pyrimidine precursors and dimethyl malonate under reflux conditions with catalysts like triethylamine, as seen in analogous protocols .
Properties
Molecular Formula |
C13H15ClN2O6 |
|---|---|
Molecular Weight |
330.72 g/mol |
IUPAC Name |
dimethyl 2-[6-chloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidin-4-yl]propanedioate |
InChI |
InChI=1S/C13H15ClN2O6/c1-6-15-9(8(11(17)19-2)12(18)20-3)7(10(14)16-6)13-21-4-5-22-13/h8,13H,4-5H2,1-3H3 |
InChI Key |
RXZVDKCJKRCTSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)C2OCCO2)C(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidin-4-yl)malonate typically involves multi-step organic reactions. One common route starts with the preparation of the pyrimidine core, followed by the introduction of the chloro and dioxolane substituents. The final step involves the esterification of the malonate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes waste.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidin-4-yl)malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Dimethyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidin-4-yl)malonate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Dimethyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidin-4-yl)malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound is compared with four structurally related malonate esters and pyrimidine derivatives (Table 1):
¹Calculated based on molecular formula C₁₃H₁₅ClN₂O₆.
Key Observations:
Pyrimidine vs. Benzene Core: The target compound’s pyrimidine core enhances hydrogen-bonding capacity and aromatic stacking compared to benzene-based analogs like dimethyl 2-(4-aminophenyl)malonate . This difference impacts solubility and reactivity in cross-coupling reactions.
Substituent Effects: The 1,3-dioxolane group in the target compound improves solubility in polar aprotic solvents (e.g., DMSO) relative to halogenated analogs like dimethyl 2-(4,5-dichloro-2-nitrophenyl)malonate, which has stronger electron-withdrawing groups (Cl, NO₂) that reduce solubility . The malonate ester group enables diverse alkylation and cyclization reactions, a feature shared with ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate but absent in amine-substituted pyrimidines .
Biological Relevance :
- Pyrimidine derivatives with sulfur-containing groups (e.g., thietane in ) exhibit enhanced antimicrobial activity compared to oxygen-based analogs like the target compound. However, the 1,3-dioxolane group may improve metabolic stability in drug design .
Physical Properties
- Melting Point: The target compound’s melting point is expected to be higher (>120°C) than dimethyl 2-(4-aminophenyl)malonate (105–107°C) due to increased molecular rigidity .
- Solubility : The 1,3-dioxolane group enhances solubility in DMSO and chloroform compared to halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
